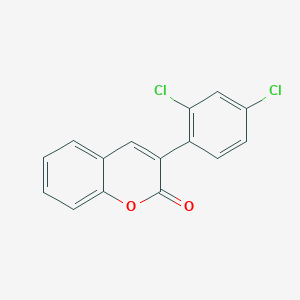

3-(2,4-Dichlorophenyl)chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-10-5-6-11(13(17)8-10)12-7-9-3-1-2-4-14(9)19-15(12)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQMZVWOSDQHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 2,4 Dichlorophenyl Chromen 2 One

Classical and Conventional Synthetic Routes to 3-(2,4-Dichlorophenyl)chromen-2-one

Traditional methods for coumarin (B35378) synthesis have been adapted for the preparation of 3-arylcoumarins, including the target compound. These established reactions often rely on acid or base catalysis and have been the bedrock of coumarin chemistry for over a century.

Pechmann Condensation Modifications

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov In the context of synthesizing 3-arylcoumarins like this compound, a modification would involve the use of an ethyl arylacetate derivative in place of a simple β-ketoester. The reaction would proceed by condensing a suitably substituted phenol with ethyl (2,4-dichlorophenyl)acetate.

The mechanism involves an initial acid-catalyzed transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the phenol ring to form the new heterocyclic ring. wikipedia.org A final dehydration step yields the coumarin. wikipedia.org While traditionally employing strong acids like sulfuric acid, which can lead to environmental concerns, modern variations have explored the use of solid acid catalysts such as alumina-supported molybdenum oxide and reusable ionic liquids to create more environmentally benign processes. rsc.orgclockss.org

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst | Conditions | Advantages |

| Sulfuric Acid | Conventional heating | High yield for simple substrates |

| Alumina-supported MoO3 | Solvent-free, 150°C | Recyclable, high yield clockss.org |

| 3-methyl-1-sulfonic acid imidazolium (B1220033) hydrogen sulfate | Mild conditions | Halogen-free, reusable rsc.org |

Perkin and Knoevenagel Condensation Approaches

The Perkin reaction and Knoevenagel condensation represent alternative classical routes to coumarins. The Perkin reaction typically involves the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base. For the synthesis of a 3-arylcoumarin, a (2,4-dichlorophenyl)acetic anhydride would be required.

The Knoevenagel condensation is a versatile method that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com To synthesize this compound via this route, 2-hydroxybenzaldehyde would be reacted with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as diethyl (2,4-dichlorophenyl)malonate. The reaction proceeds through a nucleophilic addition followed by a dehydration step to form the α,β-unsaturated product, which then undergoes lactonization. wikipedia.org A variation known as the Doebner modification uses pyridine (B92270) as a solvent and is suitable when one of the activating groups is a carboxylic acid, leading to condensation with concurrent decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction and Related Olefination Strategies

The Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and can be adapted for coumarin synthesis. ijcce.ac.ir This method typically involves the reaction of a salicylaldehyde with a phosphonium (B103445) ylide, such as carbethoxymethylenetriphenylphosphorane. jst.go.jp The reaction of 2-hydroxybenzaldehyde with an appropriate Wittig reagent derived from an α-haloester, like ethyl (2,4-dichlorophenyl)acetate, would lead to an intermediate that can undergo intramolecular cyclization to form the coumarin ring. ijcce.ac.irjst.go.jp While effective, this two-step process can sometimes require harsh conditions and long reaction times. ijcce.ac.ir More recent modifications have focused on developing one-pot procedures and using greener solvents or even solvent-free conditions to improve the efficiency and environmental impact of the synthesis. ijcce.ac.irresearchgate.netrsc.org

Catalyst-Mediated and Advanced Synthetic Protocols for this compound

The development of modern catalytic systems has revolutionized the synthesis of complex organic molecules, including 3-arylcoumarins. These methods often offer higher yields, greater selectivity, and milder reaction conditions compared to their classical counterparts.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of 3-arylcoumarins.

The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize this compound using this method, one could envision coupling 3-halocoumarin with 2,4-dichlorostyrene. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. diva-portal.org

The Suzuki coupling has emerged as a highly efficient method for forming carbon-carbon bonds. numberanalytics.comyoutube.com It involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.com A common strategy for synthesizing 3-arylcoumarins is the Suzuki-Miyaura coupling of a 3-halocoumarin (e.g., 3-chlorocoumarin (B1582633) or 3-bromocoumarin) with an arylboronic acid, such as (2,4-dichlorophenyl)boronic acid. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a Pd-salen complex, and a base. researchgate.net The process involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

Table 2: Comparison of Heck and Suzuki Reactions for 3-Arylcoumarin Synthesis

| Reaction | Substrates | Catalyst System | Key Features |

| Heck | 3-Halocoumarin + Substituted Styrene | Palladium catalyst (e.g., Pd(OAc)2), Base | Vinylic substitution wikipedia.orgorganic-chemistry.org |

| Suzuki | 3-Halocoumarin + Arylboronic Acid | Palladium catalyst (e.g., Pd(OAc)2, Pd-salen), Base | High efficiency, tolerance of functional groups numberanalytics.comresearchgate.net |

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, could also be envisioned as a route, although it would require subsequent transformation of the alkyne substituent.

Organocatalytic Methods in Chromen-2-one Synthesis

Organocatalysis has gained significant traction as a green and efficient alternative to metal-catalyzed reactions. beilstein-journals.org In the context of coumarin synthesis, organocatalysts can be employed in various reaction types, including Michael additions and domino reactions, to construct the chromen-2-one core. beilstein-journals.orgnih.gov For example, an asymmetric organocatalyzed domino reaction between 4-hydroxycoumarin (B602359) and a suitable electrophile can lead to complex coumarin derivatives. beilstein-journals.orgnih.gov While direct synthesis of this compound via a one-step organocatalytic route from simple precursors is not extensively documented, the principles of organocatalysis could be applied to develop novel synthetic pathways. For instance, an organocatalytic Michael addition of a nucleophile to a coumarin-3-carboxylate derivative could be a potential strategy. rsc.org

Photochemical and Electrochemical Synthetic Pathways

The application of photochemical and electrochemical methods offers alternative and often more sustainable routes for the synthesis of complex organic molecules like this compound.

Photochemical Synthesis:

Photochemical reactions utilize light to initiate chemical transformations. In the context of coumarin synthesis, photochemical cyclization can be a key step. For instance, irradiation with UV light has been successfully used to induce ring closure in the synthesis of related chromene systems. researchgate.net A study on the synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes demonstrated that precursors containing a 4-(aryloxymethyl)thiophene-2-carbaldehyde moiety undergo efficient cyclization upon UV irradiation (254 nm) to yield the desired fused chromene ring system in high yields. researchgate.net This method's effectiveness was highlighted by the detection of intermediate radical species via EPR, confirming a radical-based mechanism. researchgate.net Another study revealed that 3-substituted 4-hydroxycoumarins, upon deprotonation and excitation with purple light, can act as single-electron transfer (SET) reductants, initiating radical-based transformations to synthesize 3,3-disubstituted 2,4-chromandiones. nih.gov This photochemical approach enables the regioselective formation of quaternary stereocenters. nih.gov

Electrochemical Synthesis:

Electrosynthesis provides a green and efficient alternative to conventional synthetic methods by using electricity to drive chemical reactions. uni-mainz.dersc.org This technique has been applied to the synthesis of various heterocyclic compounds, including coumarin derivatives. researchgate.netnih.gov For example, the electrochemical oxidation of catechols in the presence of 4-mercaptocoumarin has been shown to be an effective one-pot method for synthesizing 4-(dihydroxyphenylthio)-2H-chromen-2-one derivatives with high atom economy. researchgate.net The process occurs through an EC (electrochemical-chemical) mechanism in an undivided cell using carbon rod electrodes. researchgate.net Similarly, the electrochemical dehydrogenative oxidative synthesis of biphenols, which can be precursors or related structures to coumarin derivatives, has been developed, showcasing the potential of electrosynthesis in creating complex molecular architectures. uni-mainz.denih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govnumberanalytics.com These principles are increasingly being applied to the synthesis of coumarin derivatives. derpharmachemica.com

Solvent-free and solid-state reactions are key green chemistry techniques that minimize waste and often lead to improved reaction rates and yields. The mechanochemical synthesis of coumarins via Pechmann condensation under ball milling conditions at room temperature is a prime example. rsc.org This method utilizes methanesulfonic acid as a mild catalyst and avoids the use of conventional solvents. rsc.org Another approach involves the solid-phase synthesis of chromen-2-one derivatives through Knoevenagel condensation of salicylaldehydes with ethyl acetate (B1210297) derivatives, which has been shown to be more efficient in terms of time and yield compared to conventional methods. asianpubs.org

The use of renewable resources and biodegradable catalysts is a cornerstone of sustainable chemistry. journaljpri.com Honey, a natural and biodegradable substance, has been successfully employed as a catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromenes. journaljpri.com Similarly, organometallic biodegradable catalysts like Zn[(L)-Proline]2 have found applications in various condensation reactions for synthesizing coumarin-related structures. scispace.com The use of such catalysts aligns with green chemistry goals by being non-toxic and environmentally benign. journaljpri.comscispace.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govnumberanalytics.comjocpr.com Reactions with high atom economy are inherently greener as they generate less waste. numberanalytics.comjocpr.com Addition and rearrangement reactions are generally considered to have high atom economy. scranton.edu For instance, the Diels-Alder reaction, which can be used to form cyclic structures present in coumarin precursors, can exhibit 100% atom economy. jocpr.com Multicomponent reactions (MCRs) are another strategy to improve reaction efficiency and atom economy by combining multiple starting materials in a single step to form a complex product. researchgate.net The synthesis of 3-(2-(4,5-dihydro-3,5-diphenylpyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one derivatives through an MCR of chalcones, thiosemicarbazide, and 3-(2-bromoacetyl) coumarins is a notable example. researchgate.net

Chemical Transformations and Derivatization Strategies of this compound

The derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new compounds with enhanced properties.

Electrophilic Substitution:

Electrophilic aromatic substitution is a fundamental reaction for modifying aromatic rings. minia.edu.eg In the context of the chromen-2-one core, which contains a benzene (B151609) ring, electrophilic substitution reactions can introduce various functional groups. savemyexams.com Common electrophilic substitution reactions include nitration (introduction of a -NO2 group), halogenation (introduction of a halogen), sulfonation (introduction of a -SO3H group), and Friedel-Crafts alkylation and acylation (introduction of alkyl and acyl groups, respectively). minia.edu.eglibretexts.org The position of substitution on the benzene ring is influenced by the existing substituents. The coumarin ring system itself can direct incoming electrophiles to specific positions.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (NAS) is another important reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.orgpressbooks.publibretexts.org The 2,4-dichlorophenyl group in this compound makes it a potential substrate for NAS reactions, where a nucleophile replaces one of the chlorine atoms. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. libretexts.orglibretexts.org This strategy can be used to introduce a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the phenyl ring, leading to a diverse range of derivatives.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 2,4 Dichlorophenyl Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Through various NMR experiments, it is possible to piece together the entire molecular structure, from the basic carbon-hydrogen framework to subtle three-dimensional conformational details.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule. For 3-(2,4-Dichlorophenyl)chromen-2-one, the spectrum is anticipated to show distinct signals corresponding to the protons on the coumarin (B35378) core and the substituted phenyl ring.

The coumarin ring system contains five aromatic protons (H-4, H-5, H-6, H-7, and H-8), while the 2,4-dichlorophenyl substituent has three aromatic protons (H-3', H-5', and H-6'). The proton at the C-4 position is expected to appear as a sharp singlet and significantly downfield due to the anisotropic effect of the adjacent carbonyl group and the electronic influence of the C-3 substituent. The remaining protons on the benzopyran ring (H-5 to H-8) would appear as a complex set of multiplets, typically in the range of 7.3-7.8 ppm. The protons on the dichlorophenyl ring would also produce characteristic signals, with their chemical shifts and splitting patterns dictated by the positions of the two chlorine atoms.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | ~8.0 - 8.2 | Singlet (s) |

| H-5, H-6, H-7, H-8 | ~7.3 - 7.8 | Multiplet (m) |

| H-3' | ~7.5 - 7.6 | Doublet (d) |

| H-5' | ~7.3 - 7.4 | Doublet of Doublets (dd) |

| H-6' | ~7.2 - 7.3 | Doublet (d) |

Note: Predicted values are based on typical chemical shifts for coumarin and substituted benzene (B151609) rings. The solvent is assumed to be CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The spectrum of this compound is expected to show 15 distinct carbon signals, as the molecule lacks symmetry. The chemical shifts are highly characteristic: the lactone carbonyl carbon (C-2) is the most deshielded, appearing far downfield (160-170 ppm), while other sp² hybridized carbons of the aromatic rings appear between 115 and 155 ppm.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, such as those within the coumarin's benzene ring and the dichlorophenyl ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart

Mass Spectrometry (MS) Characterization and Fragmentation Pathway Analysis

Ionization Techniques and Their Application to this compound

The characterization of this compound is greatly facilitated by mass spectrometry, a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. The choice of ionization technique is crucial for obtaining high-quality mass spectra of coumarin derivatives.

Commonly employed "soft" ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for this purpose. ESI is a method that generates ions from a liquid solution and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, LC-ESI-MS would allow for its separation from impurities and subsequent ionization, typically yielding a prominent protonated molecule [M+H]⁺. This approach is invaluable for confirming the molecular weight of the synthesized compound.

MALDI-MS is another viable technique, especially for analyzing the interaction of the compound with larger biomolecules like proteins. nih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion of this compound to induce fragmentation. Analyzing the resulting fragment ions helps to piece together the compound's structure, confirming the presence of the dichlorophenyl ring and the coumarin core. This detailed fragmentation pattern serves as a definitive fingerprint for the molecule's structural confirmation.

Infrared (IR) and Raman Spectroscopic Signatures and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed picture of the functional groups and bonding arrangements within a molecule. nih.gov These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.

Characteristic Absorption Bands and Functional Group Identification

The IR spectrum of this compound is dominated by several key absorption bands that allow for the identification of its primary functional groups. The most prominent feature is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O) within the coumarin ring system. For coumarin derivatives, this band typically appears in the range of 1740-1680 cm⁻¹. ceon.rsnih.gov The exact position is influenced by the substituents on the coumarin core.

Other significant absorption bands include those for the aromatic C=C stretching vibrations from both the benzene and phenyl rings, which are expected in the 1610-1450 cm⁻¹ region. The C-O stretching vibrations of the lactone ether linkage will also produce characteristic bands. Furthermore, the presence of the two chlorine atoms on the phenyl ring will give rise to C-Cl stretching vibrations, typically found in the lower wavenumber region of the spectrum.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretching | Lactone Carbonyl | 1740 - 1680 |

| C=C Stretching | Aromatic Ring | 1610 - 1450 |

| C-O Stretching | Lactone Ether | 1300 - 1000 |

| C-H Stretching | Aromatic | 3100 - 3000 |

| C-Cl Stretching | Aryl Halide | 800 - 600 |

| C-H Bending (out-of-plane) | Aromatic | 900 - 675 |

Note: These are generalized ranges for the functional groups and can vary based on the specific molecular structure and environment.

Vibrational Modes and Molecular Structure Correlation

For this compound, the in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic rings can provide information about the substitution pattern. The vibrational modes of the coumarin nucleus itself are complex due to the coupling of various stretching and bending motions. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed experimental frequencies to specific vibrational modes of the molecule. nih.gov These calculations can predict the harmonic vibrational frequencies and help to understand how the dichlorophenyl substituent perturbs the vibrational modes of the parent coumarin structure. For instance, the torsional vibration between the coumarin ring and the dichlorophenyl ring is a low-frequency mode that is sensitive to steric hindrance and the electronic nature of the substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For organic molecules with conjugated π-systems, such as this compound, this technique provides valuable information about the electronic structure.

Absorption Maxima and Molar Absorptivity Coefficients

Molecules with conjugated systems of double bonds, known as chromophores, absorb light in the UV-Vis region. libretexts.org The coumarin nucleus is an extended chromophore, and its UV-Vis spectrum is typically characterized by strong absorptions corresponding to π→π* transitions. Less intense n→π* transitions, involving the non-bonding electrons on the carbonyl oxygen, may also be observed at longer wavelengths. libretexts.org

The absorption spectrum of this compound is expected to show one or more intense peaks (absorption maxima, λmax) in the UV region. For similar coumarin derivatives, these peaks often fall within the 280-380 nm range. researchgate.net The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be determined using the Beer-Lambert Law. libretexts.org High molar absorptivity values (typically >10,000 L mol⁻¹ cm⁻¹) are characteristic of allowed π→π* transitions in conjugated systems. msu.edu

Table 2: Typical Electronic Transitions and Absorption Ranges for Coumarin Derivatives

| Electronic Transition | Orbitals Involved | Typical λmax Range (nm) | Expected Intensity (ε) |

| π → π | Pi bonding to Pi anti-bonding | 250 - 380 | High (>10,000) |

| n → π | Non-bonding to Pi anti-bonding | >300 | Low (10 - 1000) |

Note: The exact λmax and ε values are dependent on the specific compound and the solvent used for the measurement.

Influence of Substituents on Electronic Spectra

The electronic properties of the substituent attached to the coumarin ring system have a significant impact on the UV-Vis absorption spectrum. researchgate.net The 2,4-dichlorophenyl group attached at the 3-position of the chromen-2-one core influences the electronic transitions.

Compared to an unsubstituted phenyl group at the same position, the dichlorophenyl group is expected to cause a shift in the absorption maxima. This shift can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The substitution pattern on the phenyl ring alters the extent of conjugation and the electron density distribution across the entire molecule, thereby modifying the HOMO-LUMO energy gap and the resulting absorption spectrum. Introducing electron-donating substituents on the phenyl ring of similar compounds has been shown to shift absorption maxima to longer wavelengths. researchgate.net The net electronic effect of the dichlorophenyl group will determine the precise nature of this spectral shift for this compound.

X-ray Crystallography of this compound and its Crystal Structures

Detailed X-ray crystallographic data for the specific compound this compound is not publicly available in established crystallographic databases. However, extensive structural analysis has been performed on a closely related derivative, 3-[(E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one , which shares the core 3-phenylcoumarin (B1362560) structure with a 2,4-dichlorophenyl substituent. The crystallographic information for this derivative provides valuable insights into the likely structural characteristics of the target compound.

Determination of Unit Cell Parameters and Space Group

The crystal structure of the related compound, 3-[(E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one, was determined by single-crystal X-ray diffraction. Current time information in Bangalore, IN.nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P21/c . Current time information in Bangalore, IN. The unit cell parameters were determined at a temperature of 100 K and are summarized in the table below.

| Crystal Parameter | Value Current time information in Bangalore, IN. |

| Formula | C₁₈H₁₀Cl₂O₄ |

| Molecular Weight | 361.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5233 (2) |

| b (Å) | 21.2099 (9) |

| c (Å) | 15.6304 (7) |

| β (˚) | 91.607 (1) |

| Volume (ų) | 1498.97 (11) |

| Z | 4 |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

In the crystal structure of the related derivative, the coumarin ring system is nearly planar. Current time information in Bangalore, IN.nih.gov The dihedral angle between the plane of the chromen-2-one ring system and the dichlorophenyl ring is 16.35 (4)°. Current time information in Bangalore, IN.nih.gov The bond lengths and angles within the molecule are reported to be within the normal ranges and are comparable to other similar structures. Current time information in Bangalore, IN. The presence of the enoyl and hydroxyl groups in this derivative will influence the precise bond lengths and angles compared to the simpler this compound structure.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 3-[(E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one is stabilized by a combination of intermolecular forces. Molecules are linked into sheets that lie parallel to the (100) plane through intermolecular C-H···O hydrogen bonds. Current time information in Bangalore, IN.nih.gov The crystal packing is further consolidated by π-π stacking interactions, with a centroid-to-centroid separation of 3.6615 (6) Å. Current time information in Bangalore, IN.nih.gov These types of interactions are also expected to play a significant role in the crystal packing of this compound.

Chiroptical Spectroscopy

As this compound is an achiral molecule, it does not exhibit chiroptical properties such as circular dichroism or optical rotatory dispersion.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

CD and ORD spectroscopy are techniques used to study chiral molecules. Since the parent compound is achiral, these studies are not applicable.

Absolute Configuration Assignment

The assignment of absolute configuration is only relevant for chiral molecules. Therefore, this is not applicable to this compound.

Computational Chemistry and Theoretical Modeling of 3 2,4 Dichlorophenyl Chromen 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and a wide range of molecular properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Density Functional Theory (DFT) is a popular quantum mechanical modeling method for this purpose, balancing computational cost and accuracy. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to calculate the optimized structural geometry. For 3-(2,4-Dichlorophenyl)chromen-2-one, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Ab initio methods, while more computationally demanding, can also be used for higher accuracy. The optimized geometry reveals key structural parameters. For this molecule, calculations would likely show a near-planar coumarin (B35378) ring system, with the 2,4-dichlorophenyl ring twisted at an angle relative to it due to steric hindrance between the ortho-chlorine and the atoms of the chromene core. Bond lengths and angles would be consistent with standard values for sp² hybridized carbons and carbonyl groups, with potential elongation in the C-Cl bonds.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level). This data is illustrative and based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2=O (carbonyl) | 1.21 |

| C3-C(phenyl) | 1.48 | |

| C-Cl (ortho) | 1.74 | |

| C-Cl (para) | 1.73 | |

| Bond Angles (°) | O=C2-C3 | 121.5 |

| C2-C3-C(phenyl) | 120.0 | |

| Dihedral Angle (°) | C4-C3-C(phenyl)-C(phenyl) | 45.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's electron-donating ability. The energy of the LUMO (ELUMO) is related to the electron affinity and suggests its electron-accepting tendency. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A small energy gap implies high polarizability and reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed over the electron-rich coumarin ring system, while the LUMO would likely be delocalized across both the coumarin and the electron-withdrawing dichlorophenyl moieties. This distribution facilitates intramolecular charge transfer, a key feature in many biologically active molecules. From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound. This data is illustrative and based on typical values for similar structures.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |

| HOMO-LUMO Energy Gap | ΔE | 4.35 |

| Electronegativity | χ | 4.33 |

| Chemical Hardness | η | 2.18 |

| Chemical Softness | S | 0.46 |

| Electrophilicity Index | ω | 4.29 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the coumarin ring, highlighting it as a primary site for hydrogen bonding and electrophilic interactions. The chlorine atoms on the phenyl ring would also exhibit negative potential. Conversely, positive potential (blue) would likely be located on the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic interactions. This analysis provides crucial insights into how the molecule might interact with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. It is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action.

The coumarin scaffold is known to interact with a wide range of biological targets. Molecular docking studies can be used to screen this compound against various protein structures to identify those with high binding affinity. Based on literature for similar coumarin derivatives, potential targets could include:

Enzymes: Such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), carbonic anhydrases, and various kinases.

Receptors: Including those involved in cell signaling pathways.

DNA-related proteins: Some chromene derivatives have shown interactions with enzymes like DNA methyltransferase 1.

The docking process involves placing the ligand into the active site or other potential binding pockets of the protein and evaluating the fit using a scoring function. High-scoring proteins are then identified as potential targets for further investigation.

Once a potential target is identified, docking simulations provide detailed insights into the specific binding mode. This includes the precise orientation of the ligand within the active site and the non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The carbonyl oxygen of the coumarin ring is a strong hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of both the coumarin and dichlorophenyl groups can form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: Face-to-face or edge-to-face stacking interactions between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein's active site.

The docking software calculates a binding energy or score, which estimates the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. This information is crucial for understanding the structural basis of the ligand's activity and for guiding the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target. This data is for illustrative purposes only.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Carbonic Anhydrase II | -8.5 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | -9.2 | Trp84, Phe330, Tyr334 | Pi-Pi Stacking, Hydrophobic |

| Bcl-2 | -7.9 | Arg102, Tyr195 | Hydrogen Bond, Pi-Alkyl |

Validation of Docking Protocols for this compound

The reliability of molecular docking simulations hinges on the validation of the chosen protocol to ensure it can accurately reproduce the known binding mode of a ligand. For this compound, a rigorous validation process is an essential first step before its use in virtual screening or binding mode prediction. The primary method for this validation is re-docking, which involves extracting the co-crystallized native ligand from a protein-ligand complex and docking it back into the receptor's binding site. nih.gov The accuracy of this process is quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. pensoft.net A successful docking protocol is generally indicated by an RMSD value of less than 2.0 Å, which suggests the algorithm can accurately replicate the experimental binding conformation. pensoft.net

Further validation can be achieved through cross-docking if multiple crystal structures of the target protein with different ligands are available. This process assesses the protocol's ability to predict the binding mode of one ligand using a receptor structure that was co-crystallized with a different ligand.

To evaluate the docking protocol's ability to distinguish true binders from non-binders, a set of decoy molecules is often used. Decoys are compounds with similar physical properties to the active ligand but are topologically distinct and presumed to be inactive. nih.gov The protocol's performance is then measured by its enrichment factor (EF), which is the ratio of the concentration of active compounds found in a small fraction of the top-ranked results to the concentration of actives in the entire dataset. A high EF value indicates that the docking protocol can successfully prioritize active compounds over inactive ones. pensoft.net

Table 1: Hypothetical Docking Protocol Validation Results for this compound

| Validation Method | Parameter | Result | Criteria for Success |

|---|---|---|---|

| Re-docking | RMSD (Å) | 1.15 | < 2.0 Å |

| Decoy Screening | Enrichment Factor (Top 1%) | 18.5 | Significantly > 1 |

| Scoring Function Correlation | Pearson's r (Score vs. pIC₅₀) | 0.82 | r > 0.8 |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of ligand-receptor interactions, molecular dynamics (MD) simulations offer a more comprehensive understanding by simulating the dynamic behavior of the complex over time. mdpi.com These simulations provide insights into the stability of the binding pose, conformational changes in both the ligand and the receptor, and the role of solvent molecules. rowan.edu

Analysis of Ligand-Receptor Complex Stability and Conformational Changes

Once this compound is docked into its target receptor, an all-atom MD simulation is performed to assess the stability of the resulting complex. mdpi.com The simulation tracks the movements of every atom in the system over a period typically ranging from nanoseconds to microseconds. Several key metrics are analyzed to determine the complex's stability.

The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms are calculated over the simulation trajectory. A stable RMSD value for both indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.com Conversely, a continuously increasing RMSD might suggest the ligand is unstable in that pose or is dissociating.

The Root Mean Square Fluctuation (RMSF) is analyzed for each amino acid residue of the protein. This metric highlights regions of the protein that exhibit higher flexibility or conformational changes upon ligand binding. Residues in direct contact with this compound are expected to show reduced fluctuations, indicating stabilization.

Furthermore, the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor is monitored throughout the simulation. A stable interaction profile confirms the key residues involved in binding and the durability of the docked pose. biorxiv.org

Table 2: Illustrative MD Simulation Stability Metrics for a this compound-Receptor Complex (100 ns Simulation)

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.8 ± 0.3 | Stable protein backbone, indicating no major unfolding or destabilization. |

| Ligand RMSD (Å) | 1.2 ± 0.2 | The ligand maintains a stable binding pose within the active site. |

| Average H-Bonds | 2.3 | Consistent hydrogen bonding network contributing to binding affinity. |

| Binding Site RMSF (Å) | 0.8 | Reduced fluctuation of binding site residues, suggesting ligand-induced stabilization. |

Solvent Effects and Hydration Shell Dynamics

Water molecules play a critical role in mediating and influencing ligand-receptor interactions. MD simulations explicitly model the solvent, allowing for a detailed analysis of the water dynamics within the binding site and around the ligand, known as the hydration shell. nih.gov The structure and dynamics of this hydration shell can significantly impact the binding affinity and specificity of this compound. nih.gov

Analysis focuses on identifying key water molecules that form stable hydrogen bond bridges between the ligand and the receptor. These water bridges can be crucial for stabilizing the complex, and their presence and persistence are quantified during the simulation. The residence time of water molecules within the binding pocket is also calculated to distinguish structurally important water molecules from those that rapidly exchange with the bulk solvent. The dynamics of water in the hydration shell are often found to be slower and more ordered compared to bulk water, a phenomenon that can be quantified by analyzing reorientational correlation functions. amolf.nlrsc.org Understanding these solvent effects provides a more accurate picture of the energetic landscape of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of compounds including this compound, QSAR can be a powerful tool to predict the activity of novel derivatives and guide the optimization of lead compounds.

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For each compound, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, and structural fragments.

3D descriptors: Molecular shape, volume, and surface area-related parameters.

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area (TPSA), and electronic descriptors (dipole moment, partial charges).

Using statistical methods, such as Multiple Linear Regression (MLR), a model is constructed that correlates a combination of these descriptors with the observed biological activity. nih.gov The goal is to find the simplest equation with the highest predictive power.

For a hypothetical series of coumarin derivatives, a QSAR model might look like the following equation:

pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.54 * (presence of H-bond donor) + 3.45

This equation would suggest that higher lipophilicity (ClogP) and the presence of a hydrogen bond donor enhance activity, while a larger polar surface area (TPSA) is detrimental.

Table 3: Example Molecular Descriptors for a Hypothetical QSAR Model of Coumarin Analogs

| Compound | pIC₅₀ | ClogP | TPSA (Ų) | H-Bond Donors |

|---|---|---|---|---|

| 3-Phenylchromen-2-one | 5.8 | 3.5 | 26.3 | 0 |

| 3-(4-Chlorophenyl)chromen-2-one | 6.3 | 4.2 | 26.3 | 0 |

| This compound | 7.1 | 4.9 | 26.3 | 0 |

| 3-(4-Hydroxyphenyl)chromen-2-one | 6.8 | 3.3 | 46.5 | 1 |

Statistical Validation and Applicability Domain Analysis

A QSAR model is only useful if it is statistically robust and has predictive power. researchgate.net Therefore, rigorous validation is essential. mdpi.com Validation is typically performed using both internal and external methods.

Internal validation assesses the model's stability and robustness using the training set data. The most common technique is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (q²). A high q² value (typically > 0.6) indicates good internal predictivity.

External validation evaluates the model's ability to predict the activity of compounds not used in its development. This is done by using the model to predict the activity of an external test set of compounds and calculating the predictive correlation coefficient (R²_pred). An R²_pred value > 0.6 is generally considered indicative of a reliable predictive model.

Finally, the Applicability Domain (AD) of the model must be defined. nih.govmdpi.com The AD is the chemical space of molecular structures and properties for which the model is expected to make reliable predictions. nih.govmdpi.com A common method to visualize the AD is a Williams plot, which graphs the standardized residuals versus the leverage (or influence) of each compound. Compounds that fall within a defined boundary of leverage and residual values are considered to be within the AD, meaning their predictions can be trusted. mdpi.com

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Acceptable Value | Purpose |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.7 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validated R² (LOO) | q² | > 0.6 | Assesses the internal predictive ability and robustness of the model. |

| External Predictive R² | R²_pred | > 0.6 | Evaluates the model's ability to predict an external test set. |

| Root Mean Square Error | RMSE | Low | Measures the deviation between predicted and actual values. |

Integration of QSAR into Lead Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying how variations in physicochemical properties (descriptors) affect a molecule's potency, QSAR models serve as powerful predictive tools in the design of new lead compounds. nih.govnih.gov

For a series of analogues based on the this compound scaffold, a QSAR study would commence by generating a dataset of these compounds and their corresponding experimentally determined biological activities (e.g., IC₅₀ values for a specific enzyme or receptor). Subsequently, a wide array of molecular descriptors would be calculated for each analogue. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment and partial atomic charges, which describe the electron distribution.

Steric Descriptors: Including molecular volume and surface area, which define the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which quantify molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is constructed that best correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net For instance, a hypothetical QSAR equation for a series of 3-arylcoumarin derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) - β₂(Molecular_Volume) + β₃(Dipole_Moment)

Once a statistically robust and predictive QSAR model is developed and validated, it becomes instrumental in lead compound design. The model can elucidate which structural features are crucial for activity. For example, the model might reveal that increased hydrophobicity on the 3-phenyl ring and the presence of an electron-withdrawing group at a specific position on the coumarin core enhance potency. Armed with this knowledge, medicinal chemists can rationally design new analogues of this compound with a higher probability of exhibiting improved activity, thereby prioritizing synthetic efforts and accelerating the discovery process. nih.gov

Table 1: Illustrative QSAR Data for Hypothetical Analogues of this compound

| Compound ID | Substituent (R) | logP (Hydrophobicity) | Molecular Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| DCC-1 (Parent) | 2,4-di-Cl | 5.12 | 320.5 | 6.5 | 6.45 |

| DCC-2 | 2,4-di-F | 4.20 | 295.1 | 5.8 | 5.88 |

| DCC-3 | 4-CF₃ | 5.05 | 315.7 | 6.8 | 6.75 |

| DCC-4 | 4-OCH₃ | 4.35 | 310.2 | 6.1 | 6.15 |

| DCC-5 | 3,4-di-OH | 3.55 | 305.8 | 7.2 | 7.12 |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive molecules from large chemical libraries. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be derived from a set of known active analogues of this compound. mdpi.com This process involves the following steps:

Conformational Analysis: Generating a diverse set of low-energy 3D conformations for each active molecule in the training set.

Feature Identification: Identifying key chemical features within each molecule. For the 3-arylcoumarin scaffold, these typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the lactone ring.

Aromatic Rings (AR): The coumarin bicyclic system and the dichlorophenyl ring.

Hydrophobic Features (HY): The chlorinated phenyl ring.

Alignment and Model Generation: Superimposing the conformations of the active molecules to find a common spatial arrangement of these chemical features. The resulting alignment generates one or more pharmacophore hypotheses.

Validation: The best hypothesis is selected based on its ability to distinguish known active compounds from inactive ones (decoys). A robust model will map well onto active molecules while failing to match inactive ones.

For this compound, a potential pharmacophore model would likely include two aromatic/hydrophobic centers corresponding to the coumarin core and the dichlorophenyl ring, and a hydrogen bond acceptor feature at the lactone carbonyl, all with specific geometric constraints.

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly screen vast chemical databases, such as ZINC or PubChem, which contain millions of compounds. frontiersin.org This virtual screening process filters the library, retaining only those molecules that possess the defined pharmacophoric features in the correct 3D arrangement. frontiersin.org

The workflow for identifying novel analogues typically follows a hierarchical approach:

Pharmacophore-Based Screening: The initial fast screening using the 3D pharmacophore query to retrieve a manageable subset of "hits."

Molecular Docking: The retrieved hits are then subjected to molecular docking studies if a structure of the biological target is available. This step predicts the binding mode and affinity of the compounds within the target's active site, helping to refine the hit list. nih.gov

ADMET Filtering: The remaining candidates are evaluated in silico for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step helps to eliminate compounds with poor drug-like characteristics early in the discovery pipeline. abap.co.in

This multi-step virtual screening cascade efficiently narrows down a large chemical library to a small number of promising candidates for chemical synthesis and subsequent biological evaluation, significantly saving time and resources. nih.gov

Table 2: Virtual Screening Cascade for Novel 3-Arylcoumarin Analogues

| Screening Stage | Description | Number of Compounds (Illustrative) |

|---|---|---|

| Initial Library | Large, diverse chemical database (e.g., ZINC). | > 1,000,000 |

| Pharmacophore Screening | Filtering based on the 3D pharmacophore model derived from active analogues. | ~ 10,000 |

| Drug-Likeness Filtering | Application of filters like Lipinski's Rule of Five to remove non-drug-like molecules. | ~ 5,000 |

| Molecular Docking | Ranking of hits based on predicted binding affinity to the target protein. | ~ 500 |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | ~ 50 |

| Final Hits | Selection of the most promising candidates for synthesis and in vitro testing. | 5 - 10 |

Retrosynthetic Analysis and Synthesis Planning through Computational Approaches

The synthesis of a target molecule like this compound can be a complex, multi-step process. Computational retrosynthesis tools, increasingly powered by artificial intelligence (AI) and machine learning, are transforming this field by automating the design of viable synthetic pathways. synthiaonline.comchemrxiv.org

Retrosynthesis involves logically deconstructing a target molecule into simpler, commercially available precursors through a series of known chemical reactions, called "transforms." arxiv.org Computational platforms leverage vast databases of chemical reactions to propose these disconnections. For this compound, a typical 3-arylcoumarin, the software would likely identify the C3-C(aryl) bond and the lactone ring as key sites for disconnection.

A plausible computer-aided retrosynthetic route for this compound would likely suggest a Perkin or Knoevenagel condensation strategy. researchgate.net The analysis might proceed as follows:

Transform 1 (Perkin Condensation): The primary disconnection breaks the coumarin ring, identifying 2-hydroxybenzaldehyde and a substituted phenylacetic acid as key precursors.

Precursors Identified: This step yields salicylaldehyde (B1680747) and (2,4-dichlorophenyl)acetic acid as the immediate precursors.

Availability Check: The software would then check chemical supplier databases to determine if these precursors are commercially available. In this case, both are readily obtainable.

By evaluating multiple potential routes based on factors like reaction yield, cost of starting materials, and step count, these computational tools can propose the most efficient and cost-effective synthetic plan. This accelerates the synthesis process and allows chemists to focus on executing the most promising routes in the laboratory. synthiaonline.com

Biological Activity and Mechanistic Investigations of 3 2,4 Dichlorophenyl Chromen 2 One

In Vitro Enzyme Inhibition Studies

No specific studies detailing the in vitro inhibition of kinases, proteases, transferases, or other key enzymes by 3-(2,4-Dichlorophenyl)chromen-2-one were found. Consequently, information regarding its specificity, selectivity, and kinetic characterization of enzyme inhibition is not available.

Specificity and Selectivity Profiling Against Key Enzymes (e.g., kinases, proteases, transferases)

There is no available data from specificity and selectivity profiling studies for this compound against a panel of enzymes.

Kinetic Characterization of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Without specific enzyme inhibition data, the kinetic characterization, including the mode of inhibition (competitive, non-competitive, or uncompetitive), remains undetermined.

Mechanistic Elucidation of Enzyme-Ligand Interactions

Mechanistic studies, including structural biology or computational modeling of the interaction between this compound and specific enzymes, have not been reported.

Receptor Binding and Modulatory Effects (In Vitro and Cell-Based Assays)

There is a lack of published research on the receptor binding profile and modulatory effects of this compound.

Characterization of Receptor Affinity and Selectivity

No data on the binding affinity (e.g., Kd, Ki) or selectivity of this compound for any specific receptor is available in the scientific literature.

Agonist, Antagonist, or Allosteric Modulator Activity Assessment

Functional assays to determine whether this compound acts as a receptor agonist, antagonist, or allosteric modulator have not been documented.

Functional Pathway Activation or Inhibition at the Cellular Level

Currently, there is a lack of specific scientific literature detailing the functional pathway activation or inhibition at the cellular level for the compound this compound. Research on other coumarin (B35378) derivatives has shown a variety of biological activities, but direct studies on this specific compound's interaction with cellular pathways are not available in the public domain.

Cellular Pathway Modulation and Signaling Intervention

Comprehensive investigations into the modulation of cellular pathways and signaling intervention by this compound have not yet been reported in peer-reviewed scientific literature. While the broader class of coumarins has been a subject of interest for their potential biological effects, specific data for this particular dichlorophenyl-substituted chromenone is wanting.

Investigations into Apoptotic and Necrotic Pathways (e.g., caspase activation, mitochondrial membrane potential)

Table 1: Effects of Related Compounds on Apoptotic Pathways

| Compound | Cell Type | Observed Effects | Citation |

| 2,4-Dichlorophenol (2,4-DCP) | Primary hepatocytes of grass carp | Upregulated caspase-3 mRNA, reduced mitochondrial membrane potential, increased Bax/Bcl-2 ratio. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Human dental pulp stem cells | Induction of apoptosis, confirmed by AO/EB and DAPI staining and caspase 3/7 assay. | nih.gov |

This table presents data on related compounds due to the absence of specific data for this compound.

Autophagy Induction or Inhibition Mechanisms

As of the current body of scientific literature, there are no published studies that specifically examine the role of this compound in the induction or inhibition of autophagy. The process of autophagy is a critical cellular mechanism for the degradation of damaged organelles and misfolded proteins, and various chemical compounds have been identified as modulators of this pathway. nih.gov However, the specific effects of this compound on autophagy-related signaling remain an uninvestigated area of research.

Cell Cycle Progression and Arrest Mechanisms (e.g., cyclins, CDKs)

There is no available research data on the effects of this compound on cell cycle progression and arrest mechanisms. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and its dysregulation is a hallmark of diseases such as cancer. mdpi.com While some chromene derivatives have been investigated for their potential to induce cell cycle arrest, specific studies on the 3-(2,4-dichlorophenyl) substituted variant are absent from the scientific record. nih.gov

Anti-Inflammatory Mechanisms via Cytokine Modulation and Signaling Pathway Interference (e.g., NF-κB, MAPK)

Specific investigations into the anti-inflammatory mechanisms of this compound, including its potential to modulate cytokine production and interfere with signaling pathways such as NF-κB and MAPK, have not been documented in the available scientific literature. While other coumarin derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines through these pathways, similar studies have not been conducted for this compound. mdpi.com

Oxidative Stress Response and Antioxidant System Modulation

There is a lack of direct research on the effects of this compound on oxidative stress response and antioxidant system modulation. Studies on the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that it can induce oxidative stress, leading to increased lipid peroxide concentrations and elevated activities of antioxidant defense enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in certain organisms. nih.gov However, these findings cannot be directly attributed to this compound due to structural differences. Other coumarin derivatives have been investigated for their antioxidant potential, but specific data for the title compound is not available. eco-vector.comnih.govresearchgate.net

Antimicrobial Activities and Mechanistic Studies (In Vitro against Microorganisms)

While specific studies focusing solely on the antimicrobial mechanisms of this compound are limited, the broader class of coumarin derivatives has been extensively investigated for its antimicrobial properties. researchgate.netorientjchem.orgresearchgate.net These studies provide a basis for understanding the potential mechanisms by which this specific compound might act against microorganisms.

Antibacterial Mechanisms (e.g., cell wall synthesis, DNA gyrase, efflux pumps)

The antibacterial action of coumarin derivatives can be attributed to several mechanisms. One significant target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.gov Certain coumarins inhibit the ATPase activity of the B subunit of DNA gyrase, thereby preventing DNA supercoiling. nih.gov For instance, some coumarin-thiazolidinone and coumarin-thiosemicarbazone derivatives have shown inhibitory activity against Gram-negative DNA gyrase. nih.gov

Another potential mechanism is the disruption of the bacterial cell wall . While some studies have shown that certain coumarins can inhibit cell wall formation, others have found this effect to be secondary to other actions or to cause irreversible damage to the cell. nih.gov

Furthermore, coumarins may counteract bacterial resistance mechanisms such as efflux pumps . These pumps are proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore the efficacy of antibacterial agents. nih.gov Some coumarin derivatives have been investigated for their ability to inhibit these pumps. nih.gov

Antifungal Mechanisms (e.g., ergosterol (B1671047) biosynthesis, chitin (B13524) synthase)

The antifungal activity of coumarins can involve the disruption of the fungal cell membrane and cell wall. A key target in the fungal cell membrane is ergosterol biosynthesis . nih.gov Inhibition of this pathway compromises the integrity of the fungal membrane.

The fungal cell wall, composed largely of chitin, is another critical target. Chitin synthases are enzymes responsible for the polymerization of N-acetylglucosamine into chitin. nih.govebi.ac.uk Inhibition of these enzymes weakens the cell wall, leading to fungal cell death. Some antifungal agents target the β-(1,3)-glucan synthase, another essential enzyme in cell wall synthesis, though the effectiveness of this approach can vary between fungal species. nih.gov Studies on various coumarin derivatives suggest that they can interfere with these processes, though the specific interaction of this compound with these targets requires further investigation. nih.gov

Antiviral Mechanisms (e.g., viral replication, protease inhibition)

Coumarin derivatives have demonstrated a broad range of antiviral activities by targeting various stages of the viral life cycle. nih.gov Some coumarins can inhibit viral replication by interfering with viral enzymes such as reverse transcriptase and protease. nih.gov For example, certain 4-hydroxy-3-phenylcoumarins have been shown to inhibit HIV replication. nih.gov

Another mechanism involves the inhibition of viral entry into host cells. A coumarin derivative was found to interfere with the glycoprotein (B1211001) of a rhabdovirus, disrupting its binding to the cell surface. nih.gov Additionally, some coumarins can act as protease inhibitors . For instance, 3,4-Dichloroisocoumarin is a potent irreversible inhibitor of serine proteases, which can play a role in viral processes. sigmaaldrich.comcaymanchem.comsigmaaldrich.com

Anti-Parasitic Activities and Target Identification

The anti-parasitic potential of coumarin derivatives has been explored against various parasites. For example, highly conjugated pyrimidine-2,4-dione derivatives have been assessed for their activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov While specific studies on the anti-parasitic activity of this compound are not widely available, the general activity of the coumarin class suggests potential in this area.

Structure-Activity Relationship (SAR) Studies for Biological Profiles of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For 3-phenylcoumarins, these studies involve systematically modifying different parts of the molecule to understand how these changes affect its interaction with biological targets. researchgate.netresearchgate.net

Systematic Modification of the Chromen-2-one Core and Dichlorophenyl Moiety

Modifications to the chromen-2-one core and the phenyl ring at the 3-position can significantly influence the biological activity of 3-phenylcoumarin (B1362560) derivatives. frontiersin.org

For the chromen-2-one core , the introduction of various substituents can alter the compound's properties. For example, in the context of monoamine oxidase B (MAO-B) inhibition, the addition of methoxy (B1213986), hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring has been shown to promote inhibitory activity. researchgate.net The position of these substituents is also critical.

Regarding the dichlorophenyl moiety , the substitution pattern on the phenyl ring is a key determinant of activity. SAR studies on other dichlorophenyl-containing compounds have shown that the position of the chloro groups is important for activity. nih.gov For instance, in a series of benzenesulfonamide (B165840) analogs, substitutions at specific positions on the benzene (B151609) ring were associated with higher transcriptional activity for PPARγ. nih.gov Similarly, for 3-phenylcoumarin derivatives, the nature and position of substituents on the phenyl ring can dramatically affect their biological profile, including their anticancer and antimicrobial activities. nih.govmdpi.com For example, the presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with target proteins.

Below is an interactive table summarizing the structure-activity relationships of some coumarin derivatives based on available literature.

| Compound Class | Modification | Effect on Biological Activity | Reference |

| 3-Phenylcoumarins | Addition of methoxy, hydroxyl, acetoxy, methyl groups to the coumarin ring | Promotes MAO-B inhibition | researchgate.net |

| Coumarin-thiazolidinone/thiosemicarbazone | - | Inhibition of Gram-negative DNA gyrase | nih.gov |

| 4-Hydroxy-3-phenylcoumarins | Small substitutions on the scaffold | Inhibition of HIV replication | nih.gov |

| 7-Oxycoumarins | Increased alkyl chain length at C-7 (up to five carbons) | Improved antifungal activity | nih.gov |

| Benzenesulfonamides | Substitutions at position 4 of the benzene ring A | Higher transcriptional activity for PPARγ | nih.gov |

Elucidation of Key Pharmacophoric Features for Biological Interactions

The pharmacophoric features of a molecule describe the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For the 3-phenylcoumarin scaffold, a key structural element is the coumarin ring system fused with a phenyl group at the 3-position. This class of compounds has been identified as a promising scaffold for inhibitors of various enzymes, including monoamine oxidase B (MAO-B). uef.finih.gov The biological activity is significantly influenced by the nature and position of substituents on both the coumarin and the phenyl rings.

The core 3-phenylcoumarin structure itself is a critical pharmacophore. The planar coumarin ring and the attached phenyl ring occupy specific three-dimensional space that allows them to fit into the active sites of target enzymes. frontiersin.org Molecular docking studies on related 3-phenylcoumarin derivatives have shown that the coumarin and phenyl rings can occupy similar spaces as known inhibitors within the enzyme's active site. frontiersin.org

For this compound, the key pharmacophoric features can be broken down as follows:

The Coumarin Nucleus: This planar heterocyclic system is fundamental to the molecule's interaction with biological targets.

The 3-Phenyl Ring: The phenyl group at the 3-position is crucial for establishing specific interactions within the binding pocket of an enzyme. The rotational flexibility of this ring allows it to adopt an optimal conformation for binding.

The 2,4-Dichloro Substitution: The presence and position of halogen atoms on the 3-phenyl ring are significant modulators of biological activity. Halogen atoms can influence the electronic properties of the phenyl ring and participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design. Studies on halogenated 3-arylcoumarins have demonstrated that these substituents can lead to high affinity and selectivity for human MAO-B. nih.govnih.gov The 2,4-disubstitution pattern on the phenyl ring of the target compound is expected to significantly impact its binding affinity and selectivity profile.

The table below summarizes the influence of various substituents on the biological activity of the 3-phenylcoumarin scaffold, based on research into this class of compounds as MAO-B inhibitors. nih.govresearchgate.net

| Substitution Position | Substituent Type | Effect on MAO-B Inhibition |

| Coumarin Ring (R5, R7) | Methoxy groups | Can assure inhibition in the sub-micromolar range. nih.gov |

| 3-Phenyl Ring | Halogens (e.g., Bromo, Chloro) | Can significantly enhance inhibitory activity and selectivity. nih.govnih.gov |

| Coumarin Ring (R6) | Acetoxy group in combination with R7-Fluorine | Produces relatively strong inhibition. nih.gov |

| 3-Phenyl Ring | Methyl group | Can contribute to potent inhibition. nih.gov |

This data indicates that the presence of halogen and methoxy groups on the 3-phenylcoumarin scaffold are key determinants of its inhibitory potential against MAO-B.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of a molecule is critical to its biological function, as it dictates how the molecule fits into and interacts with its biological target. For this compound, the key conformational aspect is the rotational freedom of the bond between the C3 of the coumarin ring and the C1 of the dichlorophenyl ring.

While specific conformational analysis of this compound is not extensively reported, studies on structurally related 3-aryl compounds provide valuable insights. For instance, the conformational equilibria of 3-arylpropanoic acids have been shown to be influenced by polar interactions between the carbonyl oxygen and the ortho-substituents on the aryl ring. rsc.org A similar interaction could occur in this compound between the lactone carbonyl and the chloro-substituent at the 2-position of the phenyl ring.

The torsional angle between the plane of the coumarin ring and the plane of the 3-phenyl ring is a key determinant of the molecule's shape. This angle will be influenced by the steric bulk and electronic nature of the substituents on the phenyl ring. The presence of a chlorine atom at the ortho (2-position) of the phenyl ring is expected to create a significant steric barrier to free rotation, likely resulting in a non-planar preferred conformation. This twisted conformation may be essential for fitting into a specific binding pocket and could enhance selectivity for a particular biological target.

The stereochemical influence is primarily related to this conformational preference, as this compound does not possess a chiral center unless substituents that create one are introduced. The activity of the molecule is therefore dependent on the energetically favorable and biologically active conformation it adopts.

Advanced Applications and Material Science Perspectives of 3 2,4 Dichlorophenyl Chromen 2 One

Photophysical Properties and Fluorescence Studies (if applicable)

Coumarin (B35378) derivatives are renowned for their fluorescent properties, which are highly sensitive to their structural features and surrounding environment. The introduction of a dichlorophenyl group at the 3-position of the chromen-2-one core is expected to significantly influence its electronic and photophysical behavior.

Excitation and Emission Spectra Characterization

The electronic absorption and emission spectra of coumarins are governed by intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting lactone carbonyl group. For 3-phenylcoumarins, the phenyl ring's substitution pattern plays a crucial role in modulating these properties.

Generally, 3-arylcoumarins exhibit absorption maxima in the UV region, typically between 300 and 400 nm. The emission spectra are usually found in the blue-green region of the visible spectrum. For instance, various 3-arylcoumarin derivatives show emission maxima ranging from 400 nm to over 500 nm depending on the substituents on the phenyl ring and the coumarin core. It is anticipated that 3-(2,4-Dichlorophenyl)chromen-2-one would exhibit similar spectral characteristics.

Table 1: Representative Photophysical Data for Related Coumarin Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |

| Coumarin 102 | --- | --- | Ethanol |

| Coumarin 153 | --- | --- | Ethanol |

| 7-Amino-4-methylcoumarin | ~350 | ~450 | Water |

| 3-Phenylcoumarin (B1362560) | ~330 | ~390 | Cyclohexane |

Quantum Yields and Fluorescence Lifetimes